1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene)

Descripción

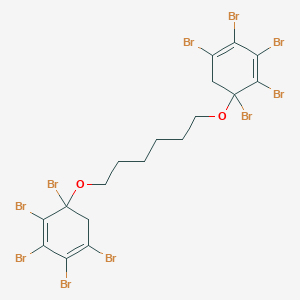

1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) is a brominated flame retardant (BFR) with a molecular structure comprising two pentabromobenzene rings linked by a hexamethylene (six-carbon) chain containing oxygen bridges. This compound is designed to enhance fire resistance in polymers, leveraging the high bromine content (10 bromine atoms total) to inhibit combustion.

Structure

3D Structure

Propiedades

Número CAS |

63618-49-5 |

|---|---|

Fórmula molecular |

C18H16Br10O2 |

Peso molecular |

1063.4 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentabromo-5-[6-(1,2,3,4,5-pentabromocyclohexa-2,4-dien-1-yl)oxyhexoxy]cyclohexa-1,3-diene |

InChI |

InChI=1S/C18H16Br10O2/c19-9-7-17(27,15(25)13(23)11(9)21)29-5-3-1-2-4-6-30-18(28)8-10(20)12(22)14(24)16(18)26/h1-8H2 |

Clave InChI |

JZCMAVQSSURUOI-UHFFFAOYSA-N |

SMILES canónico |

C1C(=C(C(=C(C1(OCCCCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Pentabromobenzene Precursors

Pentabromobenzene is typically synthesized by exhaustive bromination of benzene derivatives under controlled conditions:

- Reactants: Benzene or substituted benzene.

- Reagents: Bromine (Br2) with catalysts such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

- Conditions: Controlled temperature (often 60–80°C) and stirring to ensure complete bromination to the pentabromo derivative.

This step yields pentabromobenzene or pentabromophenyl intermediates essential for subsequent coupling.

Formation of the Hexamethylene Bis(oxy) Linkage

The key step involves linking two pentabromobenzene units via a hexamethylene bis(oxy) bridge. This is achieved by reacting pentabromophenol derivatives with hexamethylene dihalides or diols under etherification conditions:

- Reactants: Pentabromophenol or pentabromobenzyl alcohol derivatives and hexamethylene dihalide (e.g., hexamethylene dibromide) or hexamethylene glycol.

- Catalysts: Base catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate phenolic hydroxyl groups.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Heating at 60–100°C under inert atmosphere to promote nucleophilic substitution forming the ether bonds.

This reaction forms the bis(ether) structure linking the two pentabromobenzene moieties through the hexamethylene spacer.

Purification and Aging

After synthesis, the crude product is purified by filtration, washing, and recrystallization to remove unreacted materials and byproducts. The purified compound is then subjected to thermal aging:

- Conditions: Heating at 200–220°C for several hours (e.g., 4 hours) to improve crystallinity and stability.

- Outcome: A white, stable solid with high bromine content and thermal stability suitable for flame retardant applications.

Representative Preparation Procedure (Summarized)

| Step | Reactants & Reagents | Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Benzene + Br2 + FeBr3 catalyst | 60–80°C, stirring | Pentabromobenzene |

| 2 | Pentabromophenol + Hexamethylene dibromide + K2CO3 | 80–100°C, DMF solvent, inert atmosphere | 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) (crude) |

| 3 | Purification by filtration and recrystallization | Room temperature | Purified product |

| 4 | Thermal aging | 200–220°C, 4 hours | Stable white solid product |

Research Findings and Analytical Data

- Thermal Stability: The compound exhibits high melting points (~345°C) and excellent thermal stability, making it suitable as a flame retardant additive in polymers.

- Bromine Content: High bromine content (~70% by weight) is confirmed by elemental analysis, critical for flame retardant efficiency.

- Solubility: Very low solubility in water and common organic solvents, consistent with its high molecular weight and bromination level.

- Spectroscopic Characterization: Confirmed by NMR, FTIR, and mass spectrometry showing characteristic ether linkages and pentabromobenzene aromatic signals.

Comparative Notes on Preparation Methods

| Aspect | Direct Bromination Route | Stepwise Etherification Route |

|---|---|---|

| Starting Materials | Benzene derivatives | Preformed pentabromophenol and hexamethylene dihalide |

| Reaction Complexity | Single-step bromination but requires control | Multi-step but allows better control of structure |

| Purity Control | Moderate, risk of overbromination | Higher, due to stepwise synthesis |

| Industrial Scalability | Established for bromination | Requires careful handling of intermediates |

| Product Stability | High | High after aging |

Análisis De Reacciones Químicas

1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding brominated carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of brominated alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, leading to the replacement of bromine atoms with hydroxyl groups.

Aplicaciones Científicas De Investigación

Structure and Composition

The chemical structure of 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) consists of a central hexamethylene group flanked by two pentabromobenzene moieties. This structure contributes to its effectiveness as a flame retardant due to the high bromine content, which impedes combustion.

Flame Retardant in Polymers

1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) is primarily used as an additive in various polymeric materials. Its high bromine content provides effective flame retardancy, making it suitable for:

- Electrical and Electronic Equipment : Used in the manufacturing of components that require enhanced fire safety.

- Textiles : Incorporated into fabrics and coatings to improve fire resistance.

- Construction Materials : Added to plastics and coatings used in building materials to comply with fire safety regulations.

Environmental Risk Assessment

A detailed environmental risk evaluation has been conducted regarding the use of this compound. The findings indicate that while there are concerns about bioaccumulation and potential degradation products, the direct environmental risks are considered low under typical usage scenarios. The compound is not manufactured within Europe but is imported in significant quantities, highlighting its widespread application .

Regulatory Status

The compound is subject to various regulatory assessments due to its potential environmental impact. The European Chemicals Agency (ECHA) has classified it under specific regulations concerning chemical safety and environmental protection. Ongoing studies focus on its persistence and bioaccumulation potential, necessitating further investigation into its long-term effects on ecosystems .

Textile Applications

In a study examining the use of 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) in textile backcoatings, researchers found that treated fabrics exhibited significantly improved fire resistance compared to untreated samples. The study highlighted the compound's effectiveness in reducing flammability while maintaining fabric quality .

Polymer Processing

Another case study investigated the incorporation of this flame retardant into various polymer matrices. The results demonstrated that even at low concentrations, the compound effectively reduced the rate of combustion and smoke generation during fire exposure tests. This application is particularly relevant for manufacturers seeking to meet stringent fire safety standards without compromising material performance .

Mecanismo De Acción

The flame-retardant mechanism of 1,1’-(Hexamethylenebis(oxy))bis(pentabromobenzene) involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular structure allows it to form a protective char layer on the material’s surface, further preventing the spread of fire .

Comparación Con Compuestos Similares

Structural and Molecular Characteristics

The table below compares key structural and molecular properties of 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) with analogous BFRs:

| Compound Name | Bridge Structure | Molecular Formula | CAS No. | Bromine Content | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) | Hexamethylene + oxygen | C₁₈H₁₀Br₁₀O₂* | Not specified | 10 Br | ~971.2 (estimated) |

| Decabromodiphenyl ether (DBDPO) | Oxygen | C₁₂Br₁₀O | 1163-19-5 | 10 Br | 959.17 |

| 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene] (EBP) | Ethylene | C₁₄H₆Br₁₀ | 84852-53-9 | 10 Br | 943.03 |

| 1,1'-[ethane-1,2-diylbisoxy]bis[pentabromobenzene] | Ethylene + oxygen | C₁₄H₆Br₁₀O₂ | 93941-00-5 | 10 Br | 975.03 |

*The molecular formula and weight for the hexamethylene compound are extrapolated from structural analogs.

Key Observations :

- Bromine Content : All listed compounds contain 10 bromine atoms, ensuring high flame-retardant efficiency.

- Molecular Weight : Higher molecular weight in oxygen-containing analogs (e.g., DBDPO) may reduce volatility and leaching .

Thermal and Chemical Stability

- DBDPO : Exhibits high thermal stability (melting point ~305°C) but decomposes above 350°C, releasing toxic brominated dioxins .

- EBP : Lower thermal stability than DBDPO due to the absence of oxygen bridges, with degradation observed near 250°C .

- 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) : The hexamethylene-oxy structure may enhance thermal resistance compared to EBP but could still pose decomposition risks at high temperatures.

Environmental and Regulatory Profiles

Research Findings :

Actividad Biológica

Introduction

1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene), commonly referred to as decabromodiphenyl ethane (DBDPE), is a brominated flame retardant extensively used in various applications due to its effectiveness in reducing flammability. This article provides a comprehensive overview of the biological activity of DBDPE, focusing on its toxicity, metabolic fate, and potential health impacts based on recent studies and assessments.

- Chemical Name : 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene)

- CAS Number : 84852-53-9

- Molecular Formula : C14H4Br10

- Molecular Weight : 971.22 g/mol

Acute Toxicity

DBDPE exhibits low acute toxicity. Key findings from toxicity studies include:

| Endpoint | Result | Assessment Conclusion |

|---|---|---|

| Acute oral toxicity (rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Acute dermal toxicity (rat) | LD50 > 2000 mg/kg bw | Low toxicity |

| Skin irritation (rabbit) | Non-irritating | Slightly irritating |

| Eye irritation (rabbit) | Non-irritating | Slightly irritating |

| Skin sensitization (mouse) | No evidence of sensitization | Up to 50% |

These results indicate that DBDPE has a low potential for acute health effects upon exposure .

Repeated Dose Toxicity

In a 28-day repeated dose oral toxicity study in rats, the No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg bw/day. Additionally, no treatment-related effects were observed in developmental toxicity studies .

Genotoxicity and Mutagenicity

DBDPE has been assessed for genotoxicity through bacterial reverse mutation tests and mammalian chromosome aberration tests, yielding negative results. This suggests that DBDPE does not pose a mutagenic risk .

Absorption and Distribution

Studies investigating the biological fate of DBDPE reveal that it is poorly absorbed following oral administration. Approximately 95% of the administered radioactivity was recovered in feces with minimal absorption into tissues. After multiple doses, some accumulation was observed in the liver and adrenal glands, indicating potential bioaccumulation .

Biotransformation Studies

Research indicates that DBDPE undergoes biotransformation in vivo, with metabolites detected in various tissues. The transformation products may include lower brominated diphenyl ethanes (BDPEs), which are structurally similar to DBDPE and may contribute to its persistence and bioaccumulation potential .

Environmental Impact

DBDPE's environmental persistence raises concerns about its long-term ecological effects. Studies suggest that DBDPE contributes to the formation of persistent and bioaccumulative transformation products. The compound is resistant to biodegradation, with minimal degradation observed under standard conditions .

Case Study: Metabolic Fate in Rodents

A study conducted on female Sprague-Dawley rats administered with [^14C]-DBDPE showed that after a single oral dose, most radioactivity was excreted via feces. The study highlighted significant differences in tissue distribution between high-dose and low-dose exposures, emphasizing the need for further investigation into the compound's behavior at lower environmental concentrations .

Case Study: Risk Assessment by Health Canada

Health Canada conducted a screening assessment on DBDPE as part of its Chemicals Management Plan, concluding that it does not meet criteria for toxicity under Canadian regulations. The assessment highlighted a significant margin of safety between the highest tested doses and estimated human exposure levels .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene), and how is purity validated in academic settings?

- Methodology : Synthesis typically involves coupling pentabromobenzene derivatives with hexamethylene diol via nucleophilic aromatic substitution under controlled anhydrous conditions. Catalysts like potassium carbonate or phase-transfer agents (e.g., tetrabutylammonium bromide) are used to enhance reactivity . Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm structural integrity. Residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. Which analytical techniques are optimal for detecting and quantifying this compound in environmental samples?

- Methodology : Solid-phase extraction (SPE) with C18 cartridges is used to isolate the compound from water or soil matrices. Quantification employs GC-MS in electron-capture negative ionization (ECNI) mode due to its high sensitivity for brominated compounds. For polymeric materials, pyrolysis-GC-MS or Soxhlet extraction with toluene followed by HPLC-diode array detection (DAD) is recommended. Detection limits are typically <1 ng/mL in environmental samples .

Advanced Research Questions

Q. How does the thermal degradation profile of 1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) compare to structurally analogous flame retardants like decabromodiphenyl ether (DecaBDE)?

- Methodology : Thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA)-MS reveals decomposition temperatures and product profiles. Comparative studies show that the hexamethylene bridge enhances thermal stability compared to ether-linked DecaBDE, reducing hydrogen bromide (HBr) release. However, anaerobic pyrolysis (e.g., in sealed ampoules at 600°C) generates polybrominated dibenzofurans (PBDFs), necessitating kinetic modeling to assess hazard thresholds .

Q. What experimental designs address contradictions in bioaccumulation data across aquatic species?

- Methodology : Controlled mesocosm studies with species-specific biomarkers (e.g., cytochrome P450 activity in fish) are used to evaluate trophic transfer. Lipid-normalized bioconcentration factors (BCFs) in zebrafish (Danio rerio) may conflict with data from Daphnia magna due to differences in metabolic pathways. Advanced lipidomics and stable isotope tracing clarify uptake mechanisms, while probabilistic modeling accounts for interspecies variability .

Q. How can computational chemistry predict the environmental persistence of this compound under varying redox conditions?

- Methodology : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for bromine-carbon bonds, identifying vulnerable sites for microbial debromination. Quantum mechanical/molecular mechanical (QM/MM) simulations model interactions with hydrolytic enzymes in sediment microbiota. Comparative persistence assessments against Stockholm Convention criteria (e.g., half-life in water >2 months) require validated OECD 309 biodegradation tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.